6-fluoro-4-methylquinazolin-2-amine
Description
Historical and Contemporary Significance of Quinazoline (B50416) as a Privileged Heterocyclic Scaffold
The quinazoline nucleus, with the chemical formula C₈H₆N₂, has long captured the attention of medicinal chemists. nih.govfrontiersin.org Its derivatives are found in over 150 naturally occurring alkaloids isolated from various plants, microorganisms, and animals. researchgate.net This natural prevalence hinted early on at the scaffold's inherent biological relevance.
In contemporary medicinal chemistry, the quinazoline framework is recognized for its vast pharmacological versatility. frontiersin.org The scaffold's unique structure, particularly the presence of two nitrogen atoms, allows for diverse substitutions, enabling the fine-tuning of its biological activity. researchgate.net This has led to the development of a multitude of synthetic quinazoline derivatives with a broad spectrum of therapeutic applications.
The significance of the quinazoline scaffold is underscored by the number of clinically approved drugs that feature this core structure. These drugs are utilized in the treatment of a wide range of diseases, highlighting the scaffold's adaptability. frontiersin.org The diverse biological activities associated with quinazoline derivatives are extensive and continue to be an active area of research.
Table 1: Selected Biological Activities of Quinazoline Derivatives
| Biological Activity | Reference |
|---|---|
| Anticancer | nih.govresearchgate.net |
| Anti-inflammatory | researchgate.net |
| Antiviral | nih.gov |
| Antibacterial | nih.gov |
| Antihypertensive | researchgate.net |
| Antimalarial | researchgate.net |
| Anticonvulsant | researchgate.net |
The sustained interest in quinazoline chemistry stems from its proven success in generating effective therapeutic agents and its potential for discovering novel bioactive molecules. nih.govrsc.org
Rationale for Research Focus on Fluorinated Quinazoline Derivatives, with Emphasis on 6-fluoro-4-methylquinazolin-2-amine
The specific compound, This compound , combines several structural features that make it a compelling subject for research:
The 6-fluoro Substitution: The electron-withdrawing nature of the fluorine atom at this position can significantly influence the electronic properties of the entire ring system, potentially enhancing interactions with biological targets. acs.org Studies on other quinazoline-based compounds have shown that substitution at the 6-position with small electron-withdrawing groups can lead to potent biological activity. acs.org
The 4-methyl Group: The presence of a methyl group at the 4-position is not merely a simple substitution. Research on 4-methyl quinazoline derivatives has revealed their potential as inhibitors of key cellular signaling pathways, such as those involving phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), which are critical targets in cancer therapy. nih.govsci-hub.se
The 2-amino Group: The 2-aminoquinazoline (B112073) moiety is a key pharmacophore in several series of biologically active compounds. nih.govresearchgate.net Derivatives containing this feature have been investigated as inhibitors of cyclin-dependent kinases (CDKs) for cancer treatment and as antagonists of the adenosine (B11128) A(2A) receptor, a target for neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.net
The combination of these three substituents on the quinazoline scaffold suggests a high potential for novel and potent biological activity, making this compound a molecule of significant interest for further investigation in medicinal chemistry.
Overview of Key Academic Research Areas Related to this compound and its Analogues
The structural motifs present in this compound place it at the intersection of several important areas of academic and industrial research. Analogues of this compound, sharing one or more of its key structural features, have been the focus of numerous studies aimed at discovering new therapeutic agents.
Anticancer Research: A primary focus for quinazoline derivatives is oncology. nih.gov
Kinase Inhibition: Many quinazoline-based drugs function as protein kinase inhibitors. nih.gov The 2-aminoquinazoline scaffold, a core component of the title compound, has been specifically explored for the development of selective inhibitors of cyclin-dependent kinase 4 (Cdk4), a key regulator of the cell cycle that is often dysregulated in cancer. researchgate.net Furthermore, 4-methyl quinazoline derivatives have been designed as dual inhibitors of PI3K and HDAC, two important pathways in cancer cell growth and survival. nih.govsci-hub.se
Neurodegenerative Disease Research:
Adenosine A(2A) Receptor Antagonism: Novel 2-aminoquinazoline derivatives have been designed and synthesized as potent and selective antagonists of the human A(2A) adenosine receptor. nih.gov This receptor is a promising target for the treatment of Parkinson's disease, and antagonists can help to improve motor function.
Antibacterial Research:
The quinazoline scaffold has been investigated for its antibacterial properties. asianpubs.org The introduction of fluorine, as seen in this compound, is a strategy that has been successfully employed in the development of fluoroquinolone antibiotics. mdpi.com Studies on fluorinated piperazinyl substituted quinazolines have demonstrated their potential as effective antibacterial agents, even against multidrug-resistant strains. asianpubs.org
Table 2: Research Areas for Analogues of this compound
| Research Area | Target/Application | Key Structural Moiety | Reference |
|---|---|---|---|
| Anticancer | Cyclin-Dependent Kinase (CDK) Inhibition | 2-Aminoquinazoline | researchgate.net |
| Anticancer | PI3K/HDAC Dual Inhibition | 4-Methyl quinazoline | nih.govsci-hub.se |
| Neurodegenerative Diseases | Adenosine A(2A) Receptor Antagonism | 2-Aminoquinazoline | nih.gov |
The convergence of these research avenues on the structural framework of this compound highlights its potential as a versatile scaffold for the development of new chemical entities targeting a range of diseases.
Structure
3D Structure
Properties
CAS No. |
171003-71-7 |
|---|---|
Molecular Formula |
C9H8FN3 |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
6-fluoro-4-methylquinazolin-2-amine |
InChI |
InChI=1S/C9H8FN3/c1-5-7-4-6(10)2-3-8(7)13-9(11)12-5/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
XZHOMCBJJSTAHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N)F |
Origin of Product |
United States |
Structure Activity Relationship Sar and Mechanistic Studies of 6 Fluoro 4 Methylquinazolin 2 Amine Derivatives
Elucidation of Substituent Effects on Biological Interactions
The biological activity of quinazoline (B50416) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. researchgate.net For derivatives of 6-fluoro-4-methylquinazolin-2-amine, each substituent—the fluorine at position 6, the methyl group at position 4, and the amine at position 2—plays a distinct and critical role in modulating interactions with biological targets.
The presence of a fluorine atom at the C-6 position of the quinazoline ring is a common feature in many biologically active molecules and is known to significantly influence their pharmacological properties. The introduction of fluorine can alter lipophilicity, metabolic stability, and the electronic nature of the molecule, thereby affecting how it interacts with protein targets. mdpi.comnih.gov
Research on various quinazoline derivatives has consistently highlighted the favorable contribution of a halogen, particularly fluorine, at the C-6 position. For instance, studies on quinazolinone derivatives have shown that the presence of a halogen at the 6th position can enhance antimicrobial activities. researchgate.net In the context of anticancer agents, particularly those targeting epidermal growth factor receptor (EGFR) kinase, the substitution of the lateral benzene (B151609) ring at the C-6 position with small, lipophilic groups like fluorine is associated with increased inhibitory potency. researchgate.net This enhancement is often attributed to the ability of the fluorine atom to increase the hydrophobicity of the compound, which can facilitate its penetration into hydrophobic pockets within the target protein. nih.gov
Furthermore, in the development of 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents, the 6-fluoro substitution was a key component of the core structure, with quantitative structure-activity relationship (QSAR) models demonstrating that physicochemical properties related to this scaffold were crucial for activity. frontiersin.orguobasrah.edu.iq The fluorine atom's high electronegativity can also lead to favorable electrostatic interactions and hydrogen bonding with receptor sites, further stabilizing the ligand-protein complex.
In other related quinazoline series, the effect of a methyl group has been noted at different positions. For example, a methyl group at the C-6 or C-7 position has been shown to result in high binding affinity for the A2A adenosine (B11128) receptor, indicating the general importance of small alkyl substituents for potency in this class of compounds. mdpi.com The presence of the 4-methyl group in this compound is therefore likely to be a key contributor to its specific biological profile by engaging in hydrophobic interactions within the active site of its target protein(s).
The amine group at the C-2 position is a critical functional group that often acts as a key hydrogen bond donor and/or acceptor, enabling crucial interactions with biological targets. The basicity of this amine can be modulated by further substitution, which in turn affects its interaction profile.
In numerous series of quinazoline derivatives, the 2-amino group is essential for activity. For example, it is a key feature in a class of potent, orally bioavailable inhibitors of Lck (Lymphocyte-specific protein tyrosine kinase), a target for autoimmune and inflammatory diseases. nih.gov SAR studies on these aminoquinazolines demonstrated that this group is fundamental for achieving the desired inhibitory potency. nih.gov Similarly, structure-activity relationship studies of 2-substituted quinazolines as antibacterial agents have shown that modifications at this position are pivotal for broad-spectrum activity. nih.gov The amino group can form key hydrogen bonds with residues in the ATP-binding pocket of kinases or other enzyme active sites, anchoring the inhibitor and contributing significantly to its binding affinity.
Beyond the core substitutions of this compound, further derivatization of the quinazoline system, particularly at the 2-amino group (N-substitution) or by adding aryl groups, has been extensively explored to optimize biological activity.
N-Substitution: Attaching different chemical moieties to the 2-amino group can profoundly impact a compound's potency and selectivity. For instance, in the development of antibacterial quinazolines, a series of derivatives were synthesized with various substituents on the 2-amino group, leading to compounds with improved broad-spectrum activity. nih.gov One such compound displayed enhanced potency against multiple bacterial strains, and its mechanism was suggested to involve the inhibition of bacterial RNA transcription/translation. nih.gov
Aryl Groups: The introduction of aryl or heteroaryl groups can provide additional hydrophobic and electronic interactions, significantly enhancing binding affinity. In a series of 2-aryl-substituted quinazolinones, incorporating a substituted phenyl or naphthyl ring at position 2 was a key strategy. nih.gov These modifications aimed to explore optimal structural requirements for antiproliferative activity against various cancer cell lines. Similarly, the synthesis of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives, where an aryl group is present at C-2, has yielded compounds with potent diuretic and antihypertensive activities. tandfonline.com Docking studies of EGFR inhibitors based on the quinazoline scaffold often reveal that aryl groups at C-4 or C-6 can form crucial interactions within the ATP-binding site, highlighting the importance of these modifications for kinase inhibition. nih.govnih.gov
The strategic combination of N-substitutions and aryl group appendages allows for the fine-tuning of the pharmacological profile of the this compound scaffold, enabling the development of molecules with optimized activity against specific biological targets.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies are computational methods that attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical models. These analyses are invaluable in medicinal chemistry for understanding the physicochemical properties that drive activity and for predicting the potency of novel, unsynthesized derivatives. frontiersin.orgnih.gov
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or its calculated equivalent (ClogP), is a critical physicochemical parameter in drug design. It influences a drug's absorption, distribution, metabolism, and excretion (ADMET) properties, as well as its ability to bind to target proteins. mdpi.comnih.gov
While a direct QSAR study correlating the ClogP of this compound derivatives with a specific biological activity is not extensively documented in the public literature, the relationship between lipophilicity and activity is a well-established principle for quinazoline compounds. For many series of biologically active compounds, a parabolic relationship exists between lipophilicity and activity, where an optimal lipophilicity value exists for maximum potency. If a compound is too hydrophilic, it may not effectively cross cell membranes to reach its target; if it is too lipophilic, it may be retained in lipid membranes, have poor aqueous solubility, or be rapidly metabolized. mdpi.com
Studies on other quinazoline series have provided insights into this correlation. For example, an investigation into quinazolin-4-(3H)-one analogues for anti-inflammatory activity reported the calculated logP (ClogP) for a series of derivatives. While a direct correlation was not the primary focus, the data allows for an analysis of how different substituents affect this key parameter. In some cases, a poor association between lipophilicity and activity is found, suggesting that other factors like steric or electronic properties are more dominant drivers of biological function. researchgate.net Conversely, QSAR models for other quinazoline derivatives have successfully used lipophilicity descriptors to predict anticancer activity, indicating its importance in those specific contexts. nih.gov
Table 1: Lipophilicity of Selected Quinazoline Derivatives This table presents calculated LogP (CLogP) values for a set of 2,3-disubstituted quinazolin-4(3H)-one derivatives, illustrating how different substituents influence lipophilicity.
| Compound ID | R | R' | CLogP |
| QA1 | H | H | 2.1 |
| QA2 | H | Cl | 2.8 |
| QA3 | H | OCH3 | 2.2 |
| QB1 | CH3 | H | 2.6 |
| QB2 | CH3 | Cl | 3.3 |
| QF8 | C6H5 | NO2 | 4.0 |
| Data adapted from a study on quinazolin-4-(3H)-one analogues. The specific substituents for R and R' vary based on the original study's design. researchgate.net |
Application of Topological and Electronic Descriptors in Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models rely on molecular descriptors, which are numerical representations of molecular properties. For quinazoline derivatives, various topological and electronic descriptors have been employed to predict their anticancer activity.
Topological descriptors, which are derived from the 2D representation of a molecule, encode information about atomic connectivity, size, shape, and branching. Electronic descriptors, on the other hand, quantify the electronic properties of a molecule, such as charge distribution and orbital energies. The application of these descriptors is crucial for understanding the structural features that govern the therapeutic efficacy of quinazoline derivatives.
One such study focused on a series of 2,3-dihydro- nih.govnih.govdioxino[2,3-f]quinazoline analogues and their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. orientjchem.org This research successfully developed a QSAR model using electronic descriptors calculated by the Density Functional Theory (DFT) method. The resulting model demonstrated a significant correlation between the electronic properties of the compounds and their anticancer activity. orientjchem.org
The best QSAR model from this study revealed that a combination of atomic net charges at specific positions (C6, C10, C12, and O22) and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were the most critical descriptors for predicting the anticancer activity, expressed as the logarithm of the half-maximal inhibitory concentration (log IC50). orientjchem.org The equation derived from this model was:
Log IC50 = -11.688 + (-35.522×qC6) + (-21.055×qC10) + (-85.682×qC12) + (-32.997×qO22) + (-85.129 EHOMO) + (19.724×ELUMO) orientjchem.org
This equation highlights that the distribution of electron density within the quinazoline ring system and the molecule's ability to donate or accept electrons are key determinants of its biological activity. For instance, the negative coefficients for the atomic charges suggest that a more positive charge at these positions could enhance the activity. Similarly, the coefficients for HOMO and LUMO energies provide insights into the molecule's reactivity and potential for interaction with the biological target.
The following table presents a selection of compounds from the study, their experimental anticancer activity (IC50), and the values of the key electronic descriptors that were found to be most influential in the QSAR model.
| Compound | R1 | R2 | IC50 (µM) | qC6 | qC10 | qC12 | qO22 | E HOMO | E LUMO |
| a1 | H | H | 1.12 | -0.05 | 0.11 | -0.01 | -0.25 | -0.22 | -0.02 |
| a2 | 6-CH3 | H | 1.63 | -0.06 | 0.11 | -0.01 | -0.25 | -0.22 | -0.02 |
| a3 | 7-CH3 | H | 0.49 | -0.05 | 0.11 | -0.01 | -0.25 | -0.22 | -0.02 |
| a4 | 8-CH3 | H | 0.61 | -0.05 | 0.11 | -0.01 | -0.25 | -0.22 | -0.02 |
| a5 | 6-OCH3 | H | 0.55 | -0.05 | 0.11 | 0.04 | -0.25 | -0.21 | -0.02 |
| a6 | 7-OCH3 | H | 0.23 | -0.05 | 0.11 | -0.01 | -0.25 | -0.21 | -0.02 |
| a7 | 8-OCH3 | H | 0.31 | -0.05 | 0.12 | -0.01 | -0.25 | -0.21 | -0.02 |
| a8 | 6-Cl | H | 0.28 | -0.04 | 0.11 | -0.01 | -0.25 | -0.22 | -0.03 |
| a9 | 7-Cl | H | 0.11 | -0.05 | 0.11 | -0.01 | -0.25 | -0.22 | -0.03 |
| a10 | 8-Cl | H | 0.15 | -0.05 | 0.11 | -0.01 | -0.25 | -0.22 | -0.03 |
| b1 | H | 7-Cl | 0.03 | -0.05 | 0.11 | -0.01 | -0.25 | -0.23 | -0.03 |
Data sourced from a QSAR study on 2,3-dihydro- nih.govnih.govdioxino[2,3-f]quinazoline analogues. orientjchem.org The descriptors listed are atomic net charge (q), Highest Occupied Molecular Orbital energy (E HOMO), and Lowest Unoccupied Molecular Orbital energy (E LUMO).
Such QSAR models are invaluable for the in-silico screening of virtual compound libraries and for guiding the synthesis of new derivatives with potentially enhanced activity. By understanding the relationship between molecular descriptors and biological function, medicinal chemists can prioritize the synthesis of compounds that are most likely to exhibit the desired therapeutic effects.
Molecular Mechanisms of Action and Biological Target Interrogation in Vitro Research
Enzyme and Receptor Target Modulation by 6-fluoro-4-methylquinazolin-2-amine Analogues
The therapeutic potential of quinazoline (B50416) derivatives often stems from their ability to interact with and modulate the activity of specific enzymes and receptors. Extensive in vitro research has been conducted to elucidate the inhibitory profiles of various quinazoline analogues against a range of biological targets.
The quinazoline core is a well-established pharmacophore for kinase inhibitors, with many derivatives demonstrating potent activity against key players in cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govmdpi.comekb.eg
EGFR Inhibition:
Numerous 4-aminoquinazoline derivatives have been developed as EGFR inhibitors. nih.gov The binding of these compounds to the ATP-binding site of the EGFR kinase domain can effectively block its autophosphorylation and downstream signaling, which is crucial for cell growth and proliferation. mdpi.comacs.org For instance, a series of 6-substituted-4-anilinoquinazoline derivatives were synthesized and evaluated as EGFR inhibitors, with some compounds showing potent inhibitory activity. mdpi.com The introduction of specific substituents at the C-6 and C-7 positions of the quinazoline ring has been shown to be critical for potent EGFR inhibition. nih.gov
One study on 4(3H)-quinazolinone derivatives identified a compound, 7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-one, with an IC₅₀ value of 0.031µM against the mutant T790M/L858R EGFR. nih.gov Another series of 2,4-disubstituted quinazoline derivatives showed good EGFR inhibition activity, with compounds 6 and 8c exhibiting IC₅₀ values of 0.201 and 0.405 µM, respectively. ekb.eg
Table 1: EGFR Inhibitory Activity of Selected Quinazoline Analogues
| Compound | EGFR Inhibition IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|
| 7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-one | 0.031 | Mutant T790M/L858R EGFR | nih.gov |
| Compound 6 | 0.201 | EGFR Tyrosine Kinase | ekb.eg |
| Compound 8c | 0.405 | EGFR Tyrosine Kinase | ekb.eg |
| Compound 29 | 0.0052 (WT), 0.0096 (d746-750), 0.0019 (L858R) | EGFR | nih.gov |
| Compound 28 | 0.0141 | EGFR | mdpi.com |
VEGFR-2 Inhibition:
VEGFR-2 is another critical tyrosine kinase target for anti-angiogenic therapies. Several 4-aminoquinazoline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov Dual inhibition of both EGFR and VEGFR-2 has been a strategy in the development of some quinazoline derivatives. nih.gov For example, a series of 4-alkoxyquinazoline-based derivatives were synthesized, with compound 3h showing a potent VEGFR-2 inhibitory IC₅₀ of 2.89 nM. drugbank.com
Table 2: VEGFR-2 Inhibitory Activity of Selected Quinazoline Analogues
| Compound | VEGFR-2 Inhibition IC₅₀ | Reference |
|---|---|---|
| Compound 1h | 6-fold more potent than ZD6474 | nih.gov |
| Compound 1n | 2-fold more potent than ZD6474 | nih.gov |
| Compound 1o | 2-fold more potent than ZD6474 | nih.gov |
| Compound 3h | 2.89 nM | drugbank.com |
No specific inhibitory data for this compound against NEK4 was found in the search results.
The inhibitory potential of quinazoline analogues extends beyond protein kinases to other enzyme families.
USP13 Inhibition:
Ubiquitin-specific protease 13 (USP13) is involved in various cellular processes, and its inhibition is being explored for therapeutic purposes. nih.gov While specific inhibition of USP13 by this compound has not been detailed, the broader class of deubiquitinase inhibitors includes various chemical scaffolds. nih.gov
No direct evidence of this compound or its close analogs as USP13 inhibitors was found.
Topoisomerase I (Top1) Inhibition:
COX-2 Inhibition:
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. Several quinazolinone derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.govmdpi.com These compounds often feature a diarylheterocyclic structure. acs.org For example, a series of novel quinazolinones conjugated with ibuprofen (B1674241) or other moieties demonstrated superior COX-2 selectivity. nih.gov
Table 3: COX-2 Inhibitory Activity of Selected Quinazolinone Analogues
| Compound | COX-2 Inhibition IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|
| Compound 30 | 0.04 | 310 | mdpi.com |
| Compound 33 | 0.55 | 9.78 | mdpi.com |
| Compound 36 | 0.89 | 10.47 | mdpi.com |
GSK-3 Inhibition:
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in various cellular processes. While a broad range of GSK-3 inhibitors have been developed, specific data for this compound is lacking.
SDHI Inhibition:
Succinate dehydrogenase inhibitors (SDHIs) are primarily known for their use as fungicides. While research into novel SDHIs is ongoing, there is no specific information available regarding the inhibition of SDHI by this compound.
Cellular Pharmacodynamics and Antiproliferative Mechanisms (Excluding Clinical Outcomes)
The modulation of enzyme and receptor targets by quinazoline analogues translates into distinct cellular responses, including the induction of apoptosis and modulation of the cell cycle, ultimately leading to growth inhibition in cancer cell lines.
Several quinazoline derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.gov For example, a novel series of 4-anilinoquinazoline (B1210976) analogues were evaluated for their anticancer efficacy, with the lead compound, DW-8, inducing apoptosis in SW620 colorectal cancer cells. This was evidenced by cell cycle arrest at the G2 phase, activation of the intrinsic apoptotic pathway through caspase-9 and executioner caspases-3 and 7, and nuclear fragmentation.
Another study on new small-molecule EGFR inhibitors found that compound B-2 induced apoptosis in A549 and MCF-7 cells at rates of 16.8% and 4.3%, respectively, at a concentration of 10 μM. mdpi.com
The antiproliferative activity of quinazoline derivatives is often linked to their ability to arrest the cell cycle at specific phases, thereby preventing cancer cell division and growth. For instance, a hydrazone derivative incorporating a 4-methylsulfonylbenzene scaffold, compound 20, was found to be a potent antitumor agent that caused cell cycle arrest. nih.gov Similarly, a study on 4,6-disubstituted quinazoline derivatives as PI3K inhibitors identified compounds that exhibited significant anti-proliferative activities against HCT-116 and MCF-7 cell lines. nih.gov
Recent research has begun to explore the impact of quinazoline derivatives on gene expression, particularly in the context of immune signaling. A novel quinazoline derivative, SH-340, was found to induce the differentiation of keratinocytes and enhance skin barrier functions by acting against Th2 cytokine-mediated signaling. mdpi.comnih.govmdpi.com This suggests that certain quinazoline analogues can modulate immune responses at the genetic level, a mechanism that could be relevant in various inflammatory conditions. The study highlighted that the quinazoline-based drug JTE-052 (delgocitinib) acts as a potent JAK inhibitor, reducing the production of pro-inflammatory cytokines. mdpi.com
Antimicrobial Action Mechanisms (In Vitro Investigations)
Comprehensive studies detailing the specific antimicrobial action mechanisms of this compound are not prominently documented. However, research on the broader class of quinazoline derivatives suggests that their antimicrobial properties often stem from their ability to interfere with essential cellular processes in bacteria and fungi. The introduction of a fluorine atom, as in the case of this compound, is a common strategy in medicinal chemistry to enhance the biological activity of a compound.
Antibacterial Activity Mechanisms
There is a lack of specific in vitro research elucidating the precise antibacterial mechanisms of this compound. General studies on quinazoline derivatives have pointed towards various potential targets within bacterial cells. These can include the inhibition of crucial enzymes involved in DNA replication, protein synthesis, or cell wall formation. For instance, some quinazolines have been shown to target DNA gyrase, an essential enzyme for bacterial DNA replication. However, without specific studies on this compound, it is not possible to definitively state its mechanism.
Antifungal Mechanisms (e.g., spore germination, cell membrane permeability, chitinase (B1577495) activity)
Detailed investigations into the specific antifungal mechanisms of this compound are not found in the reviewed literature. For the broader class of quinazolines, proposed antifungal actions include the disruption of the fungal cell membrane integrity, which can lead to leakage of cellular contents and ultimately cell death. Other potential mechanisms could involve the inhibition of enzymes critical for fungal survival, such as those involved in the synthesis of ergosterol (B1671047) (a key component of the fungal cell membrane) or chitin (B13524) (a vital structural component of the fungal cell wall). The impact of this compound on spore germination and chitinase activity has not been specifically reported.
Interactions with Nucleic Acids and DNA (In Vitro Studies)
The interaction of this compound with nucleic acids and DNA is an area that requires specific investigation. While the quinazoline scaffold is known to be a privileged structure in medicinal chemistry for its ability to interact with various biological targets, including DNA, specific data for this particular compound is not available.
DNA Photo-Disruptive Effects
There is no information available in the scientific literature regarding any DNA photo-disruptive effects of this compound. Such effects typically involve the compound absorbing light and then causing damage to DNA, a property that is explored for photodynamic therapy.
DNA Binding Studies
Specific DNA binding studies for this compound have not been reported. Generally, small molecules can interact with DNA through various modes, including intercalation (inserting between the base pairs), groove binding, or electrostatic interactions with the phosphate (B84403) backbone. The planar aromatic structure of the quinazoline ring could theoretically allow for intercalative binding. However, without experimental data from techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, or circular dichroism, the DNA binding potential and mode of interaction for this compound remain speculative.
Computational Chemistry and Molecular Modeling in Quinazolinamine Research
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed investigation of the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights into the reactivity and stability of compounds like 6-fluoro-4-methylquinazolin-2-amine.
DFT calculations are instrumental in determining the distribution of electrons within a molecule, which is crucial for understanding its chemical behavior. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. sapub.org
Another important aspect elucidated by DFT is the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential, typically colored red or yellow, indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, are electron-deficient and are susceptible to nucleophilic attack. sapub.org This information is vital for predicting how a molecule like this compound might interact with other molecules, including biological targets.
Table 1: Illustrative DFT-Derived Parameters for a Quinazolinone Derivative (Note: The following data is for a related quinazolinone compound and serves as an example of typical DFT results.)
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Ionization Potential | 6.5 eV |
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. This method is crucial for understanding the binding modes of potential drugs and for rationalizing their structure-activity relationships (SAR). nih.govmdpi.com
For a compound like this compound, molecular docking simulations can identify the most likely binding pose within the active site of a target protein. These simulations calculate a docking score, which estimates the binding affinity, and reveal the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov
For example, in a study of quinazolinone derivatives targeting the epidermal growth factor receptor (EGFR), docking simulations showed that the carbonyl group of the quinazoline (B50416) ring formed a crucial hydrogen bond with the amino acid residue Thr 766. nih.gov The quinazolinone and phenyl rings were also observed to engage in pi-sigma interactions with Leu 820 and Val 702, respectively. nih.gov Such detailed interaction maps are vital for understanding the mechanism of action and for designing more potent inhibitors.
Molecular docking is a powerful tool for explaining why certain structural modifications to a molecule lead to changes in its biological activity. By comparing the docking poses and interaction patterns of a series of related compounds, researchers can rationalize the observed structure-activity relationship (SAR).
In the development of quinazolinamine derivatives as inhibitors of the breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), the position of nitrogen atoms in the aromatic rings was varied to investigate its importance for inhibitory activity. nih.gov Molecular docking studies can help to explain the resulting SAR data by showing how these structural changes affect the binding to the target proteins. For instance, a nitrogen atom might enable a key hydrogen bond in a potent analogue, an interaction that is absent in a less active compound.
Table 2: Example of Molecular Docking Results for Quinazoline Derivatives Against EGFR (Note: This data is from a study on related quinazolinone compounds and is for illustrative purposes.)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Derivative 7a | -8.5 | Thr 766, Leu 820, Val 702 |
| Derivative 7b | -9.2 | Met 769, Thr 766, Leu 694 |
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex. nih.govresearchgate.net
An MD simulation can reveal whether the binding pose predicted by docking is stable over a period of nanoseconds. The analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms during the simulation can indicate the stability of the complex. A stable complex will generally show smaller fluctuations in RMSD. nih.gov
Furthermore, MD simulations can highlight the persistence of key interactions identified in docking. For example, the analysis of hydrogen bond occupancy over the course of a simulation can confirm the importance of these interactions for binding. In a study of a quinazolinone derivative bound to EGFR, MD simulations showed that the complex remained stable over a 100 ns simulation, with key hydrogen bonds being maintained. nih.gov This provides greater confidence in the predicted binding mode and the potential of the compound as an inhibitor.
Advanced Analytical and Spectroscopic Techniques for Characterizing Mechanistic Aspects and Compound Transformations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 6-fluoro-4-methylquinazolin-2-amine and its synthetic precursors or derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of a quinazoline (B50416) derivative, distinct signals would be expected for the methyl group protons, the aromatic protons on the quinazoline core, and the amine protons. The chemical shift (δ) of the methyl protons would likely appear in the upfield region, while the aromatic protons would resonate at lower field due to the deshielding effects of the aromatic ring system. The fluorine atom at the 6-position would introduce further complexity through spin-spin coupling (J-coupling) with neighboring protons, providing valuable information about their spatial proximity. For instance, the proton at position 5 would likely appear as a doublet of doublets due to coupling with the fluorine atom and the proton at position 7.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum would display distinct signals for the methyl carbon, the aromatic carbons, and the carbons of the quinazoline ring. The carbon atom bonded to the fluorine (C-6) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature that confirms the position of the fluorine substituent. For related fluoroquinolone structures, direct carbon-fluorine spin-spin coupling constants (¹J C-F) have been observed in the range of 245.5–257.5 Hz, with two-bond couplings (²J C-F) being significantly smaller at 15.2–21.4 Hz. libretexts.org The chemical shifts of the carbons in the heterocyclic ring would be indicative of their electronic environment, influenced by the nitrogen atoms and the amino substituent.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in assigning the proton and carbon signals definitively by establishing connectivity between protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations |
| CH₃ | ~2.5 | ~20-25 | Singlet |
| H-5 | ~7.8-8.0 | ~115-120 (with C-F coupling) | Doublet of doublets (coupling to F and H-7) |
| H-7 | ~7.4-7.6 | ~120-125 (with C-F coupling) | Doublet of doublets (coupling to F and H-5) |
| H-8 | ~7.6-7.8 | ~125-130 | Doublet |
| NH₂ | Broad, variable | - | Exchangeable with D₂O |
| C-2 | - | ~160-165 | |
| C-4 | - | ~150-155 | |
| C-4a | - | ~145-150 | |
| C-6 | - | ~160-165 (with large ¹JCF) | |
| C-8a | - | ~140-145 |
Note: The predicted values are based on general principles of NMR spectroscopy and data for structurally related compounds. Actual experimental values may vary.
Mass Spectrometry for Reaction Monitoring and Product Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would be crucial for confirming its successful synthesis and for identifying any byproducts or intermediates.
Using a technique like electrospray ionization (ESI), the compound would typically be observed as a protonated molecule, [M+H]⁺. Given the molecular formula C₉H₈FN₃, the exact mass of the neutral molecule is 177.0702. Therefore, the protonated molecule would have an m/z (mass-to-charge ratio) of approximately 178.0775. High-resolution mass spectrometry (HRMS) would allow for the precise determination of this mass, confirming the elemental composition and distinguishing it from other potential isomers.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides a fingerprint of the molecule's structure. For amine-containing compounds, a common fragmentation pathway is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, fragmentation could involve the loss of small neutral molecules such as HCN or CH₃CN, leading to characteristic fragment ions. The study of fragmentation patterns of related quinazolinone derivatives can provide insights into the expected fragmentation of the title compound. researchgate.net
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 178.0775 | Protonated molecular ion |
| [M+Na]⁺ | 200.0594 | Sodium adduct |
| Fragment 1 | Variable | Loss of small neutral molecules (e.g., HCN) |
| Fragment 2 | Variable | Cleavage of the quinazoline ring |
Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.
UV-Visible Spectroscopy for Photophysical Properties and DNA Interaction Studies
UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within a molecule and can be used to study its photophysical properties and interactions with other molecules, such as DNA. The absorption of UV or visible light by this compound would correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* transitions within the aromatic system).
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region, typical for aromatic and heterocyclic compounds. The position and intensity of these bands can be influenced by the solvent polarity.
Furthermore, UV-Vis spectroscopy is a primary technique for studying the interactions of small molecules with DNA. If this compound were to interact with DNA, changes in its UV-Vis spectrum upon the addition of DNA would be observed. These changes can manifest as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and a bathochromic (red) or hypsochromic (blue) shift in the wavelength of maximum absorbance (λmax). Such spectral changes can provide evidence for different modes of binding, such as intercalation (insertion between the DNA base pairs) or groove binding.
Table 3: General Principles of UV-Vis Spectroscopy in DNA Interaction Studies
| Observation | Interpretation |
| Hypochromism and Bathochromic Shift | Often indicative of intercalative binding |
| Hyperchromism | Can suggest groove binding or electrostatic interactions |
| No significant change | Suggests weak or no interaction |
Note: The specific spectral changes for this compound upon DNA binding would need to be determined experimentally.
Infrared (IR) Spectroscopy in Synthetic Confirmations
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of the synthesis of this compound, IR spectroscopy would be used to monitor the progress of the reaction and to confirm the presence of key functional groups in the final product.
The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and aromatic groups would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring would be observed in the 1500-1650 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration would also be present, typically in the range of 1000-1300 cm⁻¹. The presence and position of these bands would provide strong evidence for the successful synthesis of the target compound. nih.gov
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N / C=C Stretch (Ring) | 1500 - 1650 |
| C-F Stretch | 1000 - 1300 |
Note: These are general ranges and the exact positions of the peaks would be specific to the molecule.
Future Research Directions and Unaddressed Academic Questions
Development of Novel and Efficient Synthetic Methodologies for Fluorinated Quinazolinamines
The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability and binding affinity. However, the synthesis of fluorinated quinazolinamines presents unique challenges. Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes.
Current methods often rely on multi-step procedures with modest to good yields. organic-chemistry.orgresearchgate.net For instance, a direct, metal-free approach for synthesizing fluorinated quinazolinones using trifluoroacetic acid has been reported, offering a high-economy and broad-scope synthesis of fluorinated N-heterocycles. organic-chemistry.org Another strategy involves the catalyst-free synthesis of quinazolinimines and quinazolinamines from 2-fluorobenzonitriles. researchgate.net
Future efforts could focus on:
Catalyst-Free Reactions: Expanding the scope of catalyst-free reactions to reduce costs and environmental impact. researchgate.net
One-Pot Syntheses: Designing tandem or domino reactions to construct the fluorinated quinazoline (B50416) core in a single step from readily available starting materials. researchgate.net
Flow Chemistry: Utilizing microreactor technology for safer, more efficient, and scalable synthesis of these compounds.
Novel Fluorinating Reagents: Investigating new and more selective fluorinating agents to introduce fluorine at specific positions of the quinazoline ring.
Advanced Mechanistic Characterization of Biological Activities at the Molecular and Cellular Level
While numerous quinazoline derivatives have shown promising biological activities, a detailed understanding of their mechanisms of action at the molecular and cellular levels is often lacking. nih.govmdpi.com Future research should employ advanced techniques to elucidate these mechanisms, providing a rational basis for the design of more potent and selective compounds.
For example, some quinazoline derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. nih.govnih.gov Mechanistic studies have revealed that these effects can be mediated through the modulation of various signaling pathways, including those involving MAPK, STAT3, and NF-κB. nih.gov Furthermore, some derivatives can down-regulate c-myc expression by stabilizing G-quadruplex structures in its promoter region. nih.gov
Key areas for future investigation include:
Target Identification and Validation: Utilizing chemoproteomics and other advanced techniques to identify the direct molecular targets of 6-fluoro-4-methylquinazolin-2-amine and related compounds.
Signal Transduction Pathways: Mapping the specific signaling cascades affected by these compounds to understand their downstream cellular effects. nih.gov
Structural Biology: Determining the crystal structures of these compounds in complex with their biological targets to guide structure-activity relationship (SAR) studies.
Cellular Imaging: Employing high-resolution microscopy to visualize the subcellular localization and dynamic behavior of these compounds and their effects on cellular architecture.
Exploration of New Biological Targets and Pathways for Quinazoline Scaffolds
The versatility of the quinazoline scaffold allows for its interaction with a wide range of biological targets. nih.govnih.gov While much research has focused on its anticancer properties, particularly as inhibitors of protein kinases like EGFR and VEGFR, there is a vast, underexplored landscape of other potential applications. nih.govnih.govbiomedres.us
Recent studies have highlighted the potential of quinazoline derivatives in treating other diseases, such as Alzheimer's disease, by targeting multifaceted pathological processes including cholinergic deficit, β-amyloid aggregation, and oxidative stress. mdpi.com The quinazoline nucleus has also been explored for its potential in developing therapeutics for various other conditions. mdpi.com
Future research should aim to:
Screen against Diverse Target Classes: Systematically screen libraries of fluorinated quinazolinamines against a broad panel of enzymes, receptors, and ion channels to uncover novel biological activities.
Investigate New Therapeutic Areas: Explore the potential of these compounds in areas such as neurodegenerative diseases, infectious diseases, and inflammatory disorders. mdpi.commdpi.com
Multi-Target Drug Design: Design and synthesize quinazoline derivatives that can modulate multiple targets simultaneously, which could be advantageous for treating complex diseases like cancer and Alzheimer's. nih.govmdpi.com
Repurposing Existing Compounds: Evaluate known quinazoline-based drugs and research compounds for new therapeutic indications.
Integration of Artificial Intelligence and Machine Learning in Quinazolinamine Design and Prediction of Activity
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govnih.gov These computational tools can accelerate the design and optimization of new drug candidates by predicting their biological activity and physicochemical properties. civilica.comnih.gov
Quantitative structure-activity relationship (QSAR) models, powered by machine learning algorithms like neural networks and support vector machines, can be developed to predict the activity of quinazoline derivatives. civilica.comjapsonline.com These models can identify key molecular descriptors that correlate with biological activity, providing valuable insights for the design of more potent compounds. civilica.com
Future applications of AI and ML in this field include:
De Novo Drug Design: Using generative models to design novel fluorinated quinazolinamine structures with desired properties. helixr.com
Virtual Screening: Employing machine learning models to rapidly screen large virtual libraries of compounds to identify promising candidates for synthesis and testing. helixr.com
Predictive Toxicology: Developing models to predict the potential toxicity and adverse effects of new compounds early in the drug discovery process. arxiv.org
Personalized Medicine: Utilizing AI to identify which patient populations are most likely to respond to a particular quinazoline-based therapy based on their genetic makeup or other biomarkers.
Strategies for Elucidating and Overcoming Resistance Mechanisms (in vitro, mechanistic studies)
A significant challenge in the clinical use of targeted therapies, including those based on the quinazoline scaffold, is the development of drug resistance. mdpi.com Understanding the molecular mechanisms underlying resistance is crucial for developing strategies to overcome it.
Resistance to quinazoline-based EGFR inhibitors, for example, can arise from mutations in the EGFR kinase domain. mdpi.com Future research should focus on elucidating these and other resistance mechanisms and developing next-generation inhibitors that can overcome them.
Key research strategies include:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-fluoro-4-methylquinazolin-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically starts with a quinazoline core (e.g., 4-chloroquinazoline derivatives) reacting with methylamine under controlled conditions. For example, substitution reactions in dimethylformamide (DMF) with a base like potassium carbonate (K₂CO₃) at reflux (~120°C) yield the amine product. Microwave-assisted Suzuki coupling (e.g., using tetrakis(triphenylphosphine)palladium(0)) can introduce fluorine or methyl groups at specific positions . Post-synthesis purification via silica column chromatography with gradient elution (e.g., 5–75% ethyl acetate in hexanes) ensures high purity (>95%) .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z calculated vs. observed). Purity is assessed via LCMS with trifluoroacetic acid-containing mobile phases and diode array detection . X-ray crystallography may resolve ambiguities in fluorine positioning .
Advanced Research Questions
Q. How does fluorination at the 6-position influence the compound’s electronic properties and binding affinity to kinase targets like CDC2-like kinases (CLKs)?
- Methodological Answer : Fluorine’s electronegativity alters the quinazoline core’s electron density, enhancing hydrogen bonding with kinase active sites. Computational studies (e.g., density functional theory, DFT) quantify charge distribution changes. Competitive inhibition assays (IC₅₀ measurements) using ADP-Glo™ Kinase Assays reveal improved CLK1/CLK4 inhibition (e.g., IC₅₀ = 3.4 µM for HDAC3) compared to non-fluorinated analogs .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or substituent effects. Meta-analysis of structure-activity relationship (SAR) data identifies trends:
- Methyl at 4-position : Enhances metabolic stability but reduces solubility .
- Fluorine at 6-position : Increases lipophilicity (logP +0.5) and target affinity but may alter off-target effects .
Standardizing assay protocols (e.g., fixed ATP levels) and using isogenic cell lines reduce variability .
Q. How can 3D-QSAR models guide the design of this compound derivatives with enhanced inhibitory potency?
- Methodological Answer : 3D-QSAR models (e.g., CoMFA, CoMSIA) correlate steric/electrostatic fields with activity. Training sets include analogs with varied substituents (e.g., morpholinyl, thiophenyl). Contour maps highlight regions where bulky groups (e.g., trifluoromethyl) improve steric complementarity, while electron-withdrawing groups (e.g., nitro) enhance electrostatic interactions. Validation via leave-one-out cross-checks (q² > 0.5) ensures predictive accuracy .
Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic (PK) profile of this compound?
- Methodological Answer :
- In vitro : Microsomal stability assays (human liver microsomes) assess metabolic half-life (t₁/₂). Caco-2 cell monolayers predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .
- In vivo : Rodent PK studies with intravenous/oral dosing measure bioavailability (%F). Blood-brain barrier penetration is evaluated via brain-to-plasma ratio (e.g., >0.3 suggests CNS activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
